molecular formula C11H20N2O2 B2704781 Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1221818-01-4

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B2704781
CAS RN: 1221818-01-4
M. Wt: 212.293
InChI Key: JRZFZVWZIJNIEQ-NBXIYJJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 1823797-09-6 . It has a molecular weight of 226.32 . The compound is stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a liquid at room temperature . It has a molecular weight of 226.32 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthetic Pathways and Derivatives

The compound Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate and its derivatives have been a focus of synthetic chemistry research. Hart and Rapoport (1999) outlined a comprehensive synthesis method for a glutamic acid analogue of 7-azabicyclo[2.2.1]heptane, highlighting key steps such as transannular alkylation and selective functionalization at C-2, resulting in a protected glutamate analogue (Hart & Rapoport, 1999). Similarly, Campbell and Rapoport (1996) reported a chirospecific synthesis method for 1-carboxy-7-azabicycloheptane amino acids, demonstrating an innovative approach involving thiolactam sulfide contraction and transannular alkylation (Campbell & Rapoport, 1996).

Structural and Molecular Insights

Researchers like Pandey et al. (2013) have contributed to developing scalable syntheses for enantiomerically pure derivatives of this compound, including exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines. Their work underscores the practicality and relevance of these compounds in various scientific applications (Pandey et al., 2013). In a similar vein, Maton et al. (2010) provided an efficient, scalable route to synthesize an enantiomerically pure variant of this compound, showcasing improvements in the synthesis route and its applicability in producing substantial quantities (Maton et al., 2010).

Applications in Peptidomimetics and Drug Discovery

Molecular Scaffolds and Glycosidase Inhibition

The unique structure of 7-azabicyclo[2.2.1]heptane derivatives serves as a versatile scaffold in the design of peptidomimetics and drug discovery. Moreno‐Vargas et al. (2003) synthesized enantiomerically pure alcohols and diamines from this family, investigating their potential as glycosidase inhibitors and nonpeptide molecular scaffolds for peptide analogues (Moreno‐Vargas et al., 2003).

Catalytic Applications

Furthermore, Bertilsson and Andersson (2000) explored the catalytic potential of a dirhodium(II) complex derived from (1S,3R,4R)-2-(p-tert-butylphenylsulphonyl)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating its efficacy in the asymmetric cyclopropanation of olefins, with enantioselectivity reaching up to 92% (Bertilsson & Andersson, 2000).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

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